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  • Product: 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile
  • CAS: 2034154-04-4

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Validation of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile via Palladium-Catalyzed Cross-Coupling

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry Introduction & Strategic Rationale The structural motif of 5-(2-oxopyrrolidin-1-yl)nicot...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry

Introduction & Strategic Rationale

The structural motif of 5-(2-oxopyrrolidin-1-yl)nicotinonitrile (CAS: 2034154-04-4) represents a highly valuable scaffold in contemporary medicinal chemistry. It strategically merges two privileged pharmacophores: the nicotinonitrile (3-cyanopyridine) framework, known for its broad spectrum of biological activities including antimicrobial and anticancer properties, and the pyrrolidinone (2-oxopyrrolidine) ring, a conformationally flexible lactam that excels in engaging biological targets via hydrogen bonding[1].

Because a single dedicated methodology for this specific molecule is not widely prominent in historical literature, its assembly requires a logical retrosynthetic approach utilizing modern cross-coupling techniques[1]. The most efficient and atom-economical pathway to construct this molecule is the direct C–N bond formation between the C5 position of the nicotinonitrile ring and the nitrogen atom of the 2-pyrrolidinone ring via a Buchwald-Hartwig amination[1].

Workflow A 5-Bromonicotinonitrile (Electrophile) C Pd Catalyst + Ligand Base, Solvent, Δ A->C B 2-Pyrrolidinone (Nucleophile) B->C D 5-(2-Oxopyrrolidin-1-yl) nicotinonitrile C->D

Synthetic workflow for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile via Buchwald-Hartwig amination.

Mechanistic Insights: The Buchwald-Hartwig Amination

The coupling of a lactam (2-pyrrolidinone) to an electron-deficient heteroaryl halide (5-bromonicotinonitrile) presents specific challenges. Lactams are relatively poor nucleophiles compared to standard alkyl or aryl amines. Therefore, the selection of the catalytic system is paramount.

We employ a Palladium(0) precursor—typically Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) or Palladium(II) acetate ( Pd(OAc)2​ )—paired with a bulky, electron-rich biaryl phosphine ligand such as XPhos or a bidentate ligand like Xantphos[1].

Causality in Reagent Selection:

  • Ligand (XPhos): Facilitates both the oxidative addition of the electron-deficient 5-bromonicotinonitrile and the challenging reductive elimination step by providing steric bulk that "pushes" the product off the metal center.

  • Base ( Cs2​CO3​ ): A mild but effective base is required to deprotonate the lactam without causing hydrolysis of the sensitive nitrile group on the pyridine ring. Stronger bases like NaOt-Bu could lead to unwanted side reactions with the nitrile.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 5-Bromonicotinonitrile Trans Ligand Substitution & Deprotonation OA->Trans + 2-Pyrrolidinone, Cs2CO3 RE Reductive Elimination Product Formation Trans->RE - CsBr, - HCO3- RE->Pd0 + Target Product

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Table 1: Optimization of Reaction Conditions (Quantitative Summary)
EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)*
1 Pd(OAc)2​ / BINAP NaOt-Bu Toluene100< 20% (Nitrile degradation)
2 Pd2​(dba)3​ / Xantphos Cs2​CO3​ Dioxane10075%
3 Pd2​(dba)3​ / XPhos Cs2​CO3​ Toluene 110 > 95%

*Note: Conversion rates are representative estimates based on standard lactam-heteroaryl coupling efficiencies.

Experimental Protocol

Safety & Prerequisites: All manipulations of air- and moisture-sensitive palladium complexes must be performed using standard Schlenk techniques or in a nitrogen-filled glovebox.

Reaction Setup
  • Preparation of the Reaction Vessel: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-high purity Argon (3 cycles).

  • Reagent Loading: To the flask, add:

    • 5-Bromonicotinonitrile (1.0 mmol, 183 mg)

    • 2-Pyrrolidinone (1.2 mmol, 102 mg)

    • Pd2​(dba)3​ (0.02 mmol, 18.3 mg, 2 mol%)

    • XPhos (0.06 mmol, 28.6 mg, 6 mol%)

    • Anhydrous Cs2​CO3​ (1.5 mmol, 488 mg)

  • Solvent Addition: Inject anhydrous, degassed Toluene (10 mL) via syringe.

    • Self-Validation Check: The solution should initially appear deep purple/red, characteristic of the Pd2​(dba)3​ complex.

Execution & Monitoring
  • Heating: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 110 °C for 12–16 hours.

  • TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes.

    • Self-Validation Check: The disappearance of the starting material spot (UV active, Rf​≈0.6 ) and the appearance of a new, highly polar product spot ( Rf​≈0.3 ) indicates successful conversion. The reaction mixture will turn from deep red to a dark, heterogeneous brown/black as Pd black precipitates upon completion.

Workup & Purification
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium catalyst. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (20 mL) and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 20% to 60% Ethyl Acetate in Hexanes) to afford the pure 5-(2-oxopyrrolidin-1-yl)nicotinonitrile.

Analytical Validation

To ensure the structural integrity of the synthesized compound, multi-modal spectroscopic validation is required.

  • FT-IR Spectroscopy: The infrared spectrum is critical for this specific molecule. You must observe a sharp, distinct absorption band at approximately 2230 cm−1 corresponding to the nitrile ( C≡N ) stretching vibration, and a strong band at roughly 1700 cm−1 corresponding to the amide carbonyl ( C=O ) of the lactam ring[1].

  • 1 H NMR (400 MHz, CDCl3​ ): Expected to show highly deshielded aromatic protons for the pyridine ring (typically between 8.5 and 9.0 ppm) due to the electron-withdrawing nitrile group, alongside the characteristic triplet-quintet-triplet aliphatic splitting pattern of the pyrrolidinone ring between 2.0 and 4.0 ppm.

  • LC-MS: Electrospray ionization (ESI+) should yield a pseudo-molecular ion peak [M+H]+ at m/z≈188.08 .

References

Sources

Application

Application Note: Preparation and Handling of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile Stock Solutions for In Vitro Assays

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Type: Standard Operating Protocol & Technical Application Note Introduction & Scientific Rationale The nicotinonitrile (3-cya...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Type: Standard Operating Protocol & Technical Application Note

Introduction & Scientific Rationale

The nicotinonitrile (3-cyanopyridine) framework is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a precursor or core scaffold for numerous pharmacologically active compounds [1]. When functionalized with a pyrrolidinone (2-oxopyrrolidine) ring—a five-membered lactam known for its conformational flexibility and hydrogen-bonding capacity—the resulting compound, 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile , presents a highly specific set of physicochemical challenges for in vitro assay preparation [2].

The Causality of Solvent Selection

Proper preparation of stock solutions is not merely a procedural step; it is a thermodynamic requirement. 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile possesses a planar pyridine core coupled with a polar nitrile group and a hydrogen-bond-accepting lactam carbonyl. This structure results in strong intermolecular crystal lattice forces.

Aqueous buffers are thermodynamically insufficient to disrupt these forces at high concentrations, leading to rapid precipitation. Furthermore, nitriles are highly susceptible to hydrolysis into amides (and subsequently carboxylic acids) when exposed to water, particularly under pH fluctuations or elevated temperatures [3]. Therefore, Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent. DMSO acts as a polar aprotic vehicle that solvates the hydrophobic core while preventing the nucleophilic attack of water on the electrophilic nitrile carbon, ensuring the structural integrity of the compound during long-term storage [4].

Physicochemical Profiling & Quantitative Data

Before initiating solubilization, it is critical to understand the compound's theoretical parameters to ensure accurate molarity calculations and prevent supersaturation.

PropertyValueScientific Implication
Chemical Formula C₁₀H₉N₃OUsed for precise mass-to-molarity conversions.
Molecular Weight 187.20 g/mol 1.87 mg is required per 1 mL of solvent for a 10 mM stock.
Primary Moieties Nitrile (-C≡N), Lactam, PyridineHigh risk of hydrolysis in aqueous/non-sterile environments [3].
Recommended Solvent Anhydrous DMSO (≥99.9%)Prevents nitrile hydrolysis and ensures thermodynamic solubility [4].
Max Stock Concentration 10 mM – 50 mMExceeding 50 mM risks spontaneous precipitation upon freeze-thaw.
Storage Temperature -20°C to -80°CSlows kinetic degradation pathways; requires argon purging.

Materials and Reagents

  • Analyte: 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile (Purity ≥ 98% via HPLC).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade, sterile-filtered.

  • Equipment: Calibrated analytical balance (0.01 mg readability), vortex mixer, ultrasonic water bath (temperature controlled), sterile amber microcentrifuge tubes (1.5 mL), and an Argon or Nitrogen gas line.

Step-by-Step Protocol: Stock Solution Preparation

This protocol outlines the creation of a self-validating 10 mM master stock solution , incorporating kinetic dissolution techniques and quality control (QC) checkpoints.

Phase 1: Weighing and Kinetic Solubilization
  • Equilibration: Allow the lyophilized compound vial to reach room temperature (RT) in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which will initiate nitrile hydrolysis over time.

  • Weighing: Accurately weigh 1.87 mg of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.00 mL of Anhydrous DMSO.

  • Kinetic Agitation: Vortex the solution vigorously for 60 seconds. If particulates remain, place the tube in an ultrasonic water bath for 2–5 minutes.

    • Critical Constraint: Do not allow the water bath temperature to exceed 40°C. Excessive thermal energy in the presence of trace moisture accelerates the conversion of the nicotinonitrile to its nicotinamide derivative[5].

Phase 2: Quality Control (QC) Verification
  • Visual Inspection: Hold the amber tube against a light source. The solution must be completely transparent with no Tyndall effect (light scattering), which would indicate micro-suspensions.

  • Analytical Verification (Optional but Recommended): Remove a 1 µL aliquot and dilute in 1 mL of LC-MS grade Acetonitrile. Run a rapid UV-Vis or LC-MS scan to confirm the presence of the intact parent mass (m/z ~188.2[M+H]+) and the absence of the +18 Da hydrolysis product (amide).

Phase 3: Aliquoting and Inert Storage
  • Aliquoting: Divide the 10 mM stock into 50 µL or 100 µL single-use aliquots. Causality: Repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration effect), leading to irreversible thermodynamic precipitation.

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3 seconds before capping. This displaces oxygen and atmospheric moisture.

  • Storage: Store immediately at -20°C (short-term, <3 months) or -80°C (long-term, >3 months).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the preparation process and the chemical degradation risks associated with improper handling.

G A 1. Equilibration & Weighing (Prevent Moisture Condensation) B 2. Solubilization Add Anhydrous DMSO A->B Transfer 1.87 mg C 3. Kinetic Agitation Vortex & Sonicate (<40°C) B->C Disrupt lattice forces D 4. Quality Control Visual & LC-MS Verification C->D Ensure full dissolution E 5. Aliquoting & Storage Argon Purge, Store at -20°C D->E Pass QC Check

Caption: Step-by-step workflow for the preparation and quality control of the DMSO stock solution.

G A 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile (Intact Nitrile) B Aqueous Exposure / pH Extremes (H2O + Thermal Energy) A->B Improper Storage / Non-Anhydrous DMSO C Hydrolysis Intermediate (Nicotinamide Derivative) B->C Partial Hydrolysis (+18 Da) D Complete Hydrolysis (Nicotinic Acid Derivative) C->D Continued Hydrolysis

Caption: Degradation pathway of the nicotinonitrile scaffold when exposed to moisture and heat.

Preparation of Working Solutions for Cell Assays

When transitioning from the DMSO stock to aqueous biological media, the compound undergoes a massive shift in solvent polarity. To prevent the compound from "crashing out" (precipitating):

  • Stepwise Dilution: Never add the 10 mM stock directly into a large volume of cold aqueous buffer. Instead, create an intermediate dilution (e.g., 1 mM) in room-temperature medium.

  • DMSO Toxicity Limit: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% to 0.5% (v/v) [6]. For example, to achieve a 10 µM final assay concentration from a 10 mM stock, perform a 1:1000 dilution, which yields exactly 0.1% DMSO.

  • Vehicle Controls: Always run a negative control containing the exact equivalent percentage of DMSO used in the highest concentration test well to normalize for solvent-induced cellular stress [6].

References

  • Benchchem. (n.d.). 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile | 2034154-04-4.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 168024052, 5-(1H-Pyrrol-2-yl)nicotinonitrile.
  • Wikipedia contributors. (n.d.). Nicotinonitrile. Wikipedia, The Free Encyclopedia.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia, The Free Encyclopedia.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
Method

Using 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile as a chemical probe in screening

Application Note: 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile as a Chemical Probe Scaffold in High-Throughput Screening Executive Summary & Chemical Rationale The compound 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile (CAS: 203415...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile as a Chemical Probe Scaffold in High-Throughput Screening

Executive Summary & Chemical Rationale

The compound 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile (CAS: 2034154-04-4) represents a highly versatile structural motif for chemical biology and drug discovery[1][2]. It fuses two privileged pharmacophores, making it an ideal starting point for High-Throughput Screening (HTS) campaigns:

  • Nicotinonitrile (3-cyanopyridine) Core : Known for its robust hydrogen-bonding capacity and electron-deficient aromatic system, this core is a proven hinge-binder in ATP-competitive kinase inhibitors (e.g., PIM-1, Tyrosine kinases) and epigenetic modulators (e.g., GCN5)[3][4][5].

  • Pyrrolidinone (2-oxopyrrolidine) Substituent : A conformationally restricted five-membered lactam that frequently appears in diversity-oriented synthesis (DOS) libraries. It enhances target affinity and improves physicochemical properties, such as aqueous solubility and cell permeability, without adding excessive lipophilicity[6][7].

By leveraging this dual-scaffold architecture, researchers can deploy 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile as a foundational chemical probe to identify novel allosteric or orthosteric modulators in both biochemical and phenotypic screens.

Physicochemical Profiling & Assay Interference (PAINS) Validation

Causality & Rationale: Before committing a chemical probe to HTS, it is critical to ensure it does not act as a Pan-Assay Interference Compound (PAINS). Nicotinonitriles can occasionally exhibit fluorescence quenching or aggregation-based false positives. Therefore, a self-validating triage protocol is required to prove that any observed inhibition is driven by true target engagement rather than artifactual interference.

Protocol: Kinetic Solubility & Redox Stability

  • Nephelometry (Solubility): Prepare a 10 mM DMSO stock of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile. Spike the compound into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO final). Measure light scattering at 620 nm. Self-Validation: A lack of scattering relative to a buffer-only control confirms the compound is fully soluble and will not form non-specific protein-sequestering aggregates.

  • Redox Interference Assay: Incubate the probe (10 µM) with 1 mM Dithiothreitol (DTT) for 1 hour at 37°C. Analyze the mixture via LC-MS/MS. Self-Validation: The absence of mass adducts ensures the nitrile group does not undergo nucleophilic attack, confirming chemical stability under standard reducing assay conditions.

Target-Based Screening: AlphaScreen Protocol

Causality & Rationale: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is selected over traditional radiometric assays because of its extreme sensitivity, lack of wash steps, and resistance to standard fluorescent auto-fluorescence. This makes it ideal for miniaturized 384-well screening of nicotinonitrile libraries against targets like GCN5 or PIM-1[4][8].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 1X Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Acoustic Dispensing : Using an Echo 550 Liquid Handler, transfer 50 nL of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile (from a 10-point dose-response DMSO stock) into a 384-well ProxiPlate. Why acoustic? It eliminates tip-based carryover, ensures precise nanoliter dispensing, and maintains a constant DMSO concentration across all wells.

  • Protein & Substrate Addition : Add 5 µL of the target protein (e.g., His-tagged PIM-1 kinase at 10 nM) and 5 µL of biotinylated substrate. Incubate for 30 minutes at room temperature to allow the probe to achieve binding equilibrium.

  • Bead Addition (Light Sensitive) : Under green-filtered light, add 5 µL of a mixture containing Streptavidin-Donor beads and Nickel-Chelate-Acceptor beads (final concentration 20 µg/mL each).

  • Incubation & Readout : Incubate for 1 hour in the dark. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Self-Validation (Hook Effect Control) : Run a parallel bead-titration curve without the probe to ensure the concentrations of the target and substrate do not exceed the binding capacity of the beads, which would artificially depress the luminescent signal and mimic a false positive.

HTS_Workflow A Compound Library (DMSO Stocks) B Acoustic Dispensing (Echo 550) A->B 50 nL transfer C AlphaScreen Reaction (384-well plate) B->C Addition of Target/Beads D Luminescence Readout (EnVision) C->D 1 hr Incubation E Hit Validation (Z'-factor > 0.6) D->E Data Processing

Caption: High-Throughput Screening workflow for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile using AlphaScreen.

Cellular Target Engagement: CETSA Protocol

Causality & Rationale: In vitro biochemical potency does not guarantee cellular efficacy. The Cellular Thermal Shift Assay (CETSA) is utilized to prove that the pyrrolidinone-nicotinonitrile scaffold penetrates the cell membrane and thermodynamically stabilizes its target in the complex intracellular milieu.

Step-by-Step Methodology:

  • Cell Treatment : Culture target cells (e.g., PC-3 or HepG2) to 70% confluency. Treat with 10 µM of the chemical probe or a DMSO vehicle control for 2 hours at 37°C[3][5].

  • Thermal Aliquoting : Harvest the cells, wash with cold PBS, and divide equally into 8 PCR tubes.

  • Heat Pulse : Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature. Why? This induces temperature-dependent unfolding and aggregation of unbound proteins, while probe-bound proteins remain stabilized.

  • Lysis & Clearance : Lyse cells using three repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification & Self-Validation : Analyze the soluble fraction (supernatant) via Western Blot. Self-Validation: The DMSO vehicle control establishes the baseline aggregation temperature (T_agg). A rightward shift in the melting curve (ΔT_m > 2°C) in the probe-treated samples confirms direct intracellular target engagement.

Mechanism Probe 5-(2-Oxopyrrolidin-1-yl) nicotinonitrile Target Target Kinase (e.g., PIM-1) Probe->Target ATP-competitive binding Substrate Pro-apoptotic Proteins (e.g., BAD) Target->Substrate Prevents phosphorylation Outcome Cell Cycle Arrest & Apoptosis Substrate->Outcome Pathway Activation

Caption: Mechanism of kinase inhibition by nicotinonitrile probes leading to cellular apoptosis.

Quantitative Data Presentation

To standardize the evaluation of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile derivatives during the screening cascade, the following metrics should be benchmarked:

ParameterAssay MethodologyAcceptance CriteriaRationale
Assay Robustness (Z'-factor) AlphaScreen (384-well)> 0.6Ensures statistical reliability and clear separation between positive and negative controls.
Biochemical Potency (IC₅₀) Dose-Response AlphaScreen< 1.0 µMValidates the nicotinonitrile core's affinity for the target's binding pocket.
Kinetic Solubility Nephelometry (PBS, pH 7.4)> 50 µMPrevents false positives driven by compound aggregation or precipitation.
Cellular Target Engagement (ΔTₘ) CETSA (Western Blot readout)> 2.0 °C shiftConfirms the pyrrolidinone moiety facilitates membrane permeability and intracellular binding.
Cytotoxicity (CC₅₀) CellTiter-Glo (HEK-293T)> 50 µMEnsures the observed phenotypic effects are target-specific, rather than general cytotoxicity.

References

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research. URL:[Link][3]

  • Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. RSC Advances. URL:[Link][4]

  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry. URL:[Link]

  • Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. RSC Publishing. URL:[Link][8]

  • A pairwise chemical genetic screen identifies new inhibitors of glucose transport. Chemistry & Biology (PMC). URL:[Link][6]

  • Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery. Molecules (MDPI). URL:[Link][7]

Sources

Application

Application Note: Solvent Compatibility and Bioassay Optimization for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Context The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

The compound 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile (CAS: 2034154-04-4) represents a highly versatile, yet physicochemically complex, heterocyclic scaffold. It combines a rigid, hydrophobic nicotinonitrile (3-cyanopyridine) ring—a motif frequently utilized in oncology and antimicrobial drug design[1][2]—with a polar, flexible 2-oxopyrrolidinone (lactam) ring.

While the pyrrolidinone moiety acts as a strong hydrogen-bond acceptor that mimics peptide interactions and improves target binding[1], the planar nicotinonitrile core drives high crystal lattice energy and hydrophobicity. This dichotomy creates significant challenges in maintaining compound solubility during the transition from organic stock solutions to aqueous biological assay media[3]. Poor solvent compatibility leads to micro-precipitation, artificially lowering the effective concentration and generating false-negative biological readouts[4]. This guide provides a self-validating, mechanistically grounded protocol for selecting and optimizing solvents for this compound class.

Mechanistic Causality in Solvent Selection

A robust biological assay requires a solvent that completely disrupts the compound's crystal lattice without denaturing the biological target or fluidizing cellular membranes.

Dimethyl Sulfoxide (DMSO)

DMSO is the gold standard for initial stock preparation. As a highly polar aprotic solvent, it effectively solvates both the lipophilic pyridine core and the polar lactam ring[3]. However, in cell-based assays, DMSO concentrations exceeding 0.5%–1.0% (v/v) induce osmotic stress and alter lipid bilayer fluidity, potentially masking the true pharmacological effect of the nicotinonitrile derivative[4].

Protic Co-Solvents (Ethanol)

Ethanol serves as an excellent intermediate solvent. The carbonyl oxygen of the 2-oxopyrrolidinone ring readily accepts hydrogen bonds from protic solvents[5]. Using ethanol for serial dilutions before aqueous introduction minimizes the localized "solvent shock" that typically triggers precipitation.

Polymeric Solubilizers (Pluronics/PEG)

For in vivo models or complex in vitro systems (e.g., phenotypic embryo assays), standard organic solvents may be too toxic. Block copolymers like Pluronic F-127 or P123 are critical here. They form thermodynamically stable micelles, encapsulating the hydrophobic nicotinonitrile core while exposing the hydrophilic polyethylene oxide (PEO) chains to the aqueous buffer, drastically enhancing apparent solubility without cellular toxicity[6].

Caption: Mechanistic pathways illustrating how excessive solvent concentrations induce false biological readouts.

Quantitative Solvent Compatibility Matrix

To ensure assay integrity, the final concentration of the vehicle must be strictly controlled. Table 1 summarizes the Maximum Tolerated Concentrations (MTC) of various solvents when assaying 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile in different biological environments based on established toxicological guidelines[4][6].

Table 1: Maximum Tolerated Concentrations (MTC) for Biological Assays

Solvent / ExcipientBiochemical Assays (Cell-Free)In Vitro Cell CultureIn Vivo / Embryo ModelsPrimary Solvation Mechanism
DMSO ≤ 5.0% (v/v)≤ 0.5% (v/v)≤ 0.1% (v/v)Dipole-dipole / Aprotic disruption
Ethanol ≤ 5.0% (v/v)≤ 1.0% (v/v)≤ 0.5% (v/v)Hydrogen bonding (Lactam ring)
PEG-400 ≤ 10.0% (v/v)≤ 2.0% (v/v)≤ 5.0% (v/v)Co-solvent / Viscosity enhancement
Pluronic F-127 ≤ 1.0% (w/v)≤ 0.1% (w/v)≤ 0.05% (w/v)Micellar encapsulation

Standard Operating Procedure: Self-Validating Preparation Workflow

This protocol is designed as a self-validating system. By incorporating nephelometry (light scattering) directly into the workflow, researchers can quantitatively verify that the compound remains in solution, ensuring that biological readouts are driven by target engagement rather than artifactual precipitation.

Phase 1: Stock Solution Preparation (10 mM)
  • Gravimetric Analysis: Accurately weigh 1.87 mg of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile (MW ≈ 187.20 g/mol ) into a static-free, amber glass vial with a PTFE-lined screw cap[4].

  • Primary Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex for 60 seconds. If the compound resists dissolution, sonicate in a water bath at 37°C for 5 minutes. Scientific Rationale: Gentle heating increases kinetic energy, overcoming the high lattice energy of the nicotinonitrile core without degrading the molecule.

Phase 2: Intermediate Dilution & Micellar Encapsulation
  • Surfactant Preparation: Prepare a 1% (w/v) solution of Pluronic F-127 in sterile PBS (pH 7.4)[6].

  • Aqueous Transition: Slowly pipette 10 µL of the 10 mM DMSO stock into 990 µL of the Pluronic-PBS solution while vortexing continuously. This yields a 100 µM intermediate stock in 1% DMSO / 1% Pluronic.

  • Kinetic Stabilization: Allow the mixture to equilibrate at room temperature for 15 minutes to ensure complete micelle formation around the hydrophobic core.

Phase 3: Quality Control (Self-Validation)
  • Nephelometric Assessment: Transfer 200 µL of the intermediate stock to a clear-bottom 96-well plate. Read the absorbance at 620 nm (or use a dedicated laser nephelometer).

  • Baseline Comparison: Compare the reading against a vehicle control (1% DMSO / 1% Pluronic in PBS). An increase in optical density (OD) > 0.05 indicates sub-visual micro-precipitation. If precipitation occurs, the assay is invalid, and a higher Pluronic ratio or a step-down ethanol dilution is required.

Phase 4: Final Assay Execution
  • Dilute the intermediate stock 1:10 into the final biological assay medium (e.g., RPMI 1640 with 10% FBS)[2].

  • Final Assay Conditions: The compound is now at 10 µM, with a final vehicle concentration of 0.1% DMSO and 0.1% Pluronic F-127—well within the safe physiological limits for both in vitro and in vivo models[4][6].

Caption: Workflow for solvent preparation and self-validating quality control of heterocyclic compounds.

References

  • Benchchem. "5-(2-Oxopyrrolidin-1-yl)nicotinonitrile | 2034154-04-4". Benchchem.
  • Li Di, Edward H. Kerns. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization." Drug Discovery Today, 2006.
  • Semenova M.N., et al. "Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model." PMC - NIH, 2023.
  • "Genetic Toxicology Testing, A Laboratory Manual: Formulation of Test Articles." OECD Guidelines.
  • Hassan, E. S., et al. "Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation." ResearchGate, 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile. This guide is designed for researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving reaction yield and purity. We provide in-depth troubleshooting guides and frequently asked questions based on established organometallic principles and field-proven insights.

The synthesis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile involves the formation of a crucial carbon-nitrogen (C-N) bond between a nicotinonitrile scaffold and a 2-pyrrolidinone ring. While several methods can be envisioned, modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for their efficiency, scope, and functional group tolerance.[1][2] This guide will focus primarily on optimizing the Buchwald-Hartwig Amination , the most plausible and robust method for this transformation.[2]

Troubleshooting Guide: Enhancing Your Reaction's Performance

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Low yield is the most common issue and typically points to a suboptimal interplay between the core components of the catalytic system. The Buchwald-Hartwig amination is a multi-step catalytic cycle, and failure at any point will halt the reaction.[3][4]

Root Cause Analysis:

  • Inefficient Catalytic System (Palladium & Ligand): The choice of ligand is paramount. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[1][4] For the N-arylation of a lactam like 2-pyrrolidinone, sterically hindered, electron-rich phosphine ligands are required to promote the reaction.

    • Insight: Early-generation ligands may be ineffective for this challenging coupling. Modern dialkylbiaryl phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are designed to overcome the limitations of older systems.[1][5][6]

    • Solution: Switch to a more appropriate ligand. If using a first-generation ligand like DPPF or BINAP, consider upgrading to a Buchwald-type ligand known for high activity.

  • Incorrect Base Selection: The base's role is to deprotonate the 2-pyrrolidinone, forming the active nucleophile that binds to the palladium center.[3] If the base is too weak, this deprotonation is inefficient. If it is inappropriate for the solvent, its efficacy is reduced.

    • Insight: Strong, non-nucleophilic bases are required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices. Carbonates (e.g., K₂CO₃, Cs₂CO₃) may also be used, often under different conditions.[5]

    • Solution: Ensure you are using a sufficiently strong base like KOtBu. Confirm the base is anhydrous, as water can interfere with the reaction.

  • Suboptimal Reaction Conditions (Solvent & Temperature): The solvent must solubilize all components and be compatible with the reactive intermediates. The temperature must be high enough to overcome the activation energy but not so high as to cause decomposition.

    • Insight: Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are standard.[7] Insufficient temperature is a common cause of stalled reactions.

    • Solution: Ensure your solvent is rigorously dried. If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase it to 100-110 °C while monitoring for decomposition.[8]

  • Presence of Oxygen or Water: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. Water can hydrolyze the base and other reactive species.

    • Insight: This is a classic error in transition metal catalysis.

    • Solution: Degas the solvent thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use oven-dried glassware and anhydrous reagents.[3]

Q2: I see significant unreacted 5-bromonicotinonitrile by TLC/LC-MS analysis, even after extended heating. What is the likely cause?

This symptom strongly suggests a problem with the catalytic cycle's initiation or turnover, specifically the oxidative addition step.

Troubleshooting Workflow:

G start High Starting Material (SM) Remaining q1 Is the catalyst system active? start->q1 q2 Is the base strong/soluble enough? q1->q2 Yes sol_catalyst Solution: Check catalyst/ligand quality. Ensure inert atmosphere. Use fresh reagents. q1->sol_catalyst No a1_yes Yes a1_no No sol_base Solution: Use a stronger base (e.g., KOtBu). Choose a more suitable solvent (e.g., Dioxane). q2->sol_base No sol_conditions Solution: Increase reaction temperature incrementally. Screen alternative ligands. q2->sol_conditions Yes a2_yes Yes a2_no No

Caption: Troubleshooting Decision Tree for Stalled Reactions.

Detailed Explanation:

  • Inactive Catalyst: The Pd(II) precatalyst (e.g., Pd(OAc)₂) may not be reducing to the active Pd(0) species, or the Pd(0) catalyst may have been deactivated by oxygen.[9]

  • Poor Ligand Choice: The ligand may not be sufficiently electron-rich to promote the oxidative addition of the electron-deficient 5-bromonicotinonitrile. Bulky biarylphosphine ligands are known to accelerate this step.[4]

  • Insufficient Base Strength: The deprotonation of 2-pyrrolidinone might be the rate-limiting step. Without the formation of the pyrrolidinone anion, the catalytic cycle cannot proceed to the amide-binding stage.

Actionable Steps:

  • Re-evaluate the Ligand: For heteroaromatic chlorides or bromides, ligands like Xantphos or MorDalPhos have shown high efficacy.[6][10]

  • Change the Base: Switch from a weaker base like a carbonate to a stronger alkoxide base like sodium tert-butoxide.

  • Verify Inert Conditions: Re-run the experiment with freshly degassed solvent and ensure all air is excluded from the reaction vessel.

Q3: My reaction works, but is plagued by impurities. What are the common side products and how can they be minimized?

Side reactions compete with the desired C-N bond formation, reducing yield and complicating purification.

Common Impurities and Mitigation Strategies:

Impurity TypeFormation MechanismMitigation Strategy
Hydrodehalogenation (Nicotinonitrile)The aryl halide is reduced, replacing the bromine with hydrogen. This can be caused by trace water or if the catalytic cycle is disrupted, leading to β-hydride elimination pathways.Use rigorously anhydrous solvent and reagents. Ensure the base is fully dissolved and active.
Aryl Homocoupling (5,5'-Bipyridine-3,3'-dicarbonitrile)Two molecules of 5-bromonicotinonitrile couple together. This is often more prevalent in older copper-based Ullmann couplings but can occur in Pd-catalyzed reactions with poorly chosen ligands.[11]Optimize the palladium-to-ligand ratio. Modern Buchwald ligands are designed to suppress this side reaction by favoring reductive elimination of the desired product.
Ligand Decomposition Products Phosphine ligands can be oxidized to phosphine oxides, rendering them inactive.Maintain a strict inert atmosphere throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile?

The primary and most effective method is the Palladium-Catalyzed Buchwald-Hartwig Amination .[1][2] This reaction couples an aryl halide (5-bromonicotinonitrile or 5-chloronicotinonitrile) with 2-pyrrolidinone. An older, alternative method is the Ullmann Condensation , which uses a copper catalyst, but this typically requires harsher conditions (higher temperatures) and often gives lower yields.[11][12] Modern drug development heavily favors palladium-catalyzed methods for their reliability and milder conditions.[13]

How do I select the optimal catalyst system (Palladium source and Ligand)?

The choice of ligand is critical and substrate-dependent.[3][9] For N-arylation of lactams, highly active and sterically demanding ligands are necessary.

Catalyst System Selection Guide:

ComponentRecommended ChoicesRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable sources of Pd(0) or Pd(II) that are reduced in situ to the active Pd(0) catalyst.[5]
Ligand Buchwald Ligands: XPhos, SPhos, BrettPhosNHC Ligands: IPr, SImesThese bulky, electron-rich ligands accelerate the key oxidative addition and reductive elimination steps of the catalytic cycle, which is essential for coupling with less nucleophilic lactams.[1][5][9] They have demonstrated broad utility for challenging C-N couplings.[6]

The following diagram illustrates the simplified catalytic cycle, highlighting the crucial role of the ligand.

Buchwald_Hartwig_Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Ligand Exchange & Deprotonation C->D + R₂NH, Base E Ar-Pd(II)(NR₂)L₂ D->E - HX F Reductive Elimination E->F F->A G Ar-NR₂ (Product) F->G Product Release

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

What are the critical safety precautions to consider during this synthesis?
  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Always handle them in a fume hood under an inert atmosphere.

  • Strong Bases: Sodium and potassium tert-butoxide are highly corrosive and react violently with water. Use appropriate PPE, including gloves and safety glasses.

  • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Ensure proper ventilation and work away from ignition sources.

Are there greener, more sustainable approaches to this synthesis?

Yes, the field of green chemistry is actively exploring alternatives to traditional organic solvents for Pd-catalyzed aminations.[2][13] Research has shown promising results using bio-derived solvents like 2-MeTHF or even aqueous micellar catalysis, which can reduce the environmental impact and sometimes allow for lower catalyst loadings.[13] While these methods may require specific optimization for this particular substrate, they represent a sustainable direction for future process development.

General Experimental Protocol (Starting Point)

This protocol provides a robust starting point for the synthesis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile via Buchwald-Hartwig amination. Optimization may be required.

Reaction Scheme:

5-bromonicotinonitrile + 2-pyrrolidinone ---(Pd Catalyst, Ligand, Base, Solvent, Heat)---> 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

Materials:

ReagentMolar Eq.Notes
5-bromonicotinonitrile1.0Limiting Reagent
2-pyrrolidinone1.2 - 1.5
Pd₂(dba)₃1 - 2 mol%Palladium Precatalyst
XPhos2.5 - 5 mol%Ligand
KOtBu1.4 - 2.0Base
Anhydrous Toluene-Solvent (approx. 0.1-0.5 M)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add 5-bromonicotinonitrile, 2-pyrrolidinone, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent and Base Addition: Add the anhydrous toluene via syringe, followed by the solid potassium tert-butoxide.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the starting material is complete (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford the pure 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile.

References

  • Buchwald–Hartwig amin
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Buchwald-Hartwig Amin
  • 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile | 2034154-04-4 | Benchchem.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Royal Society of Chemistry.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Recent Green and Sustainable Pd‐Catalyzed Amin
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem.
  • Ullmann reaction - Wikipedia.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Ullmann Reaction - Organic Chemistry Portal.
  • Ullmann Reaction | Thermo Fisher Scientific - TW.

Sources

Optimization

Troubleshooting impurities in 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile synthesis batches

Welcome to the technical support center for the synthesis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common impur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during its synthesis. The primary synthetic route is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][2][3] While effective, this method can present challenges related to side reactions and purification. This guide provides a structured, question-and-answer approach to identify and resolve these issues, ensuring the desired purity and yield of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile.

Q1: My reaction is incomplete, and I observe significant amounts of starting materials (5-bromonicotinonitrile and 2-pyrrolidinone) in my crude product. What are the likely causes and how can I improve the conversion?

Possible Causes:

  • Inactive Catalyst: The Pd(0) active catalyst may not have formed efficiently from the Pd(II) precatalyst, or it may have decomposed.

  • Poor Ligand Choice: The phosphine ligand may not be suitable for this specific transformation. Bulky, electron-rich phosphine ligands are often required.[2][4]

  • Insufficient Base: The base is crucial for the catalytic cycle, and its strength and solubility can impact the reaction rate.[5]

  • Inadequate Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Solvent Effects: Certain solvents can inhibit the reaction. For instance, chlorinated solvents, acetonitrile, and pyridine should generally be avoided.[5]

Troubleshooting Workflow:

start Incomplete Conversion catalyst Check Catalyst & Ligand start->catalyst Is catalyst active? start->catalyst No catalyst->catalyst base Evaluate Base catalyst->base Yes catalyst->base No base->base conditions Optimize Reaction Conditions base->conditions Yes base->conditions No conditions->conditions solvent Re-evaluate Solvent conditions->solvent Yes conditions->solvent No solvent->solvent success Complete Conversion solvent->success Yes

Caption: Troubleshooting workflow for incomplete reaction conversion.

Experimental Protocol: Optimizing Reaction Conditions

  • Catalyst and Ligand: Ensure your palladium source (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, RuPhos) are fresh and have been stored under an inert atmosphere.

  • Solvent Degassing: Thoroughly degas your reaction solvent (e.g., toluene, dioxane) by sparging with argon or nitrogen for at least 30 minutes before use.

  • Base Selection: While weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and offer better functional group tolerance, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be necessary to drive the reaction to completion.[5]

  • Temperature: If the reaction is sluggish at lower temperatures (e.g., 80-90 °C), consider increasing the temperature to the reflux point of the solvent (e.g., toluene at ~110 °C).

Q2: I see an unexpected peak in my HPLC analysis with a shorter retention time than my product. What could this be?

This is likely a more polar impurity. A common side-product in Buchwald-Hartwig aminations is the hydrodehalogenated starting material , in this case, nicotinonitrile .

Proposed Structure of Impurity:

  • Nicotinonitrile

Causality:

Hydrodehalogenation is a competing reaction pathway where the aryl halide is reduced instead of undergoing amination.[1] While more common with primary amines, it can still occur under certain conditions.

Confirmation:

  • LC-MS Analysis: The impurity will have a molecular weight corresponding to nicotinonitrile (104.11 g/mol ).

  • Spiking Study: Co-inject a sample of your crude material with an authentic sample of nicotinonitrile. If the peak area of the suspected impurity increases, its identity is confirmed.

Solutions:

  • Ligand Choice: Using bulky, electron-rich phosphine ligands can favor the desired C-N bond formation over hydrodehalogenation.

  • Reaction Conditions: Ensure strictly anhydrous and oxygen-free conditions, as water can be a proton source for this side reaction.

Q3: My HPLC chromatogram shows a peak with a significantly longer retention time, suggesting a less polar impurity. What is a possible identity?

A common non-polar impurity is the homocoupling product of the starting material, 5,5'-bipyridine-3,3'-dicarbonitrile .

Proposed Structure of Impurity:

  • 5,5'-Bipyridine-3,3'-dicarbonitrile

Causality:

This impurity arises from the palladium-catalyzed coupling of two molecules of 5-bromonicotinonitrile. This side reaction can be more prevalent if the amination step is slow.

Confirmation:

  • LC-MS Analysis: The impurity will have a molecular weight corresponding to the homocoupled product (206.19 g/mol ).

  • NMR Analysis: After isolation, the ¹H NMR spectrum will show a symmetric pattern consistent with the bipyridine structure.

Solutions:

  • Stoichiometry: Ensure that the 2-pyrrolidinone is not the limiting reagent.

  • Reaction Rate: Optimize conditions (catalyst, ligand, temperature) to favor the faster amination reaction.

Q4: After purification, I'm concerned about residual palladium and phosphine ligand/oxide in my final product. How can I detect and remove them?

Detection of Residual Palladium:

  • ICP-MS/OES: Inductively coupled plasma-mass spectrometry or -optical emission spectrometry are the standard methods for quantifying trace metals like palladium in active pharmaceutical ingredients (APIs).[6][7]

  • Fluorometric Methods: Rapid, catalysis-based fluorometric assays are available for high-throughput screening of palladium levels during process development.[1][8]

Removal of Residual Palladium:

  • Scavenging Resins: Use commercially available resins functionalized with thiols or other palladium-coordinating groups. Stirring the crude product solution with the resin, followed by filtration, can effectively remove palladium.[9]

  • Activated Carbon: Treatment with activated carbon can also reduce palladium levels.

Detection and Removal of Phosphine-Related Impurities:

Unreacted phosphine ligands and their corresponding oxides (e.g., triphenylphosphine oxide, TPPO, if PPh₃ is used) are common impurities.

Troubleshooting Workflow for Phosphine Impurities:

start Phosphine Impurities Detected unreacted_phosphine Unreacted Phosphine Ligand start->unreacted_phosphine phosphine_oxide Phosphine Oxide start->phosphine_oxide scavenge Scavenge with CuCl unreacted_phosphine->scavenge oxidize Oxidize to Phosphine Oxide unreacted_phosphine->oxidize precipitate Precipitate with Metal Salts (e.g., ZnCl₂, MgCl₂) phosphine_oxide->precipitate silica_plug Silica Plug Filtration phosphine_oxide->silica_plug pure_product Pure Product scavenge->pure_product oxidize->phosphine_oxide precipitate->pure_product silica_plug->pure_product

Caption: Decision tree for removing phosphine-based impurities.

Experimental Protocols for Removal:

  • Scavenging with Copper(I) Chloride (for unreacted phosphine):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or THF).

    • Add solid CuCl (0.5-1.0 equivalent per equivalent of phosphine).

    • Stir the mixture at room temperature for 15-30 minutes. The CuCl-phosphine complex will precipitate.[10]

    • Filter off the precipitate and concentrate the filtrate.

  • Silica Plug Filtration (for phosphine oxides):

    • Dissolve the crude product in a minimal amount of a non-polar solvent mixture (e.g., hexanes/ethyl acetate).

    • Pass the solution through a short plug of silica gel, eluting with the same or a slightly more polar solvent system. The more polar phosphine oxide will be retained on the silica.[10]

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile?

A: The most prevalent and efficient method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of 5-bromonicotinonitrile with 2-pyrrolidinone.[2][3][4]

Q: What analytical techniques are best for impurity profiling of this compound?

A: A combination of techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying impurities.[11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the structural elucidation of isolated impurities.[14][15]

Q: Can the nitrile or lactam groups hydrolyze under the reaction conditions?

A: Yes, it's possible. The Buchwald-Hartwig reaction often employs strong bases, which can promote the hydrolysis of the nitrile group to a carboxylic acid or the lactam ring of the pyrrolidinone moiety.[16][17] This would result in highly polar impurities. If you observe baseline or very early-eluting peaks in your reverse-phase HPLC, consider the possibility of hydrolysis products. Using the mildest possible base and the shortest necessary reaction time can mitigate this.

Q: What are typical purification methods for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile?

A:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing many impurities.

  • Column Chromatography: Flash chromatography on silica gel is a standard method for purifying organic compounds and can separate the product from starting materials and most side-products.[9]

Summary of Potential Impurities

Impurity Name Potential Source Typical HPLC Elution (Relative to Product) Confirmation Method
5-BromonicotinonitrileUnreacted starting materialShorter retention timeLC-MS, Spiking study
2-PyrrolidinoneUnreacted starting materialVery short retention time (polar)Spiking study
NicotinonitrileHydrodehalogenation side-productShorter retention timeLC-MS, Spiking study
5,5'-Bipyridine-3,3'-dicarbonitrileHomocoupling of aryl halideLonger retention timeLC-MS, NMR
Phosphine OxidesOxidation of phosphine ligandVaries, often more polar than productNMR (³¹P)
Residual PalladiumCatalystN/A (not UV-active)ICP-MS, Fluorescence assay

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, March 24). Pharmaceutical Technology. Retrieved from [Link]

  • Lipshutz, B. H., Frieman, B., & Birkedal, H. (2004). Scavenging and Reclaiming Phosphines Associated with Group 10 Metal-Mediated Couplings. Organic Letters, 6(14), 2305–2308.
  • Process for recovering phosphorus-containing ligands from metal complexes with phosphine ligands. (n.d.). Google Patents.
  • Welch, C. J., et al. (2012). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 16(10), 1693–1700.
  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • Scott, J. S., et al. (2017). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 8(11), 1195–1200.
  • Possible removal of one phosphine ligand provides a gold atom (M1) from... (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024, August 21). Polymers (Basel).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Distinguishing Impurities … Part 1. (2026, February 26). ACD/Labs. Retrieved from [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). Pharmaceutical Technology. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved from [Link]

  • Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]

  • Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. (n.d.). Waters Corporation. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. (n.d.). Chemical Science. Retrieved from [Link]

  • Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. (2025, May 16). Waters Corporation. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
  • [Pd(Phbz)(X)(PPh 3 )] palladacycles promote the base-free homocoupling of arylboronic acids in air at room temperature. (n.d.).
  • "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". (n.d.). SciSpace. Retrieved from [Link]

  • A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. (2025, March 14). Future Journal of Pharmaceutical Sciences.
  • Sarac, B. E., et al. (2023). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. BMC Molecular and Cell Biology, 24(1), 22.
  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). University of Nebraska-Lincoln.
  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022, August 18). Molecules.
  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (n.d.).
  • Human 2'-deoxynucleoside 5'-phosphate N-hydrolase 1: mechanism of 2'-deoxyuridine 5'-monophosphate hydrolysis. (2023, September 5). University of St Andrews Research Portal.

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Challenges with 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

The Thermodynamic Challenge: Molecular Anatomy 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile presents a unique challenge in solid-state chemistry. Structurally, it consists of a weakly basic pyridine ring, a polar nitrile grou...

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Author: BenchChem Technical Support Team. Date: April 2026

The Thermodynamic Challenge: Molecular Anatomy

5-(2-Oxopyrrolidin-1-yl)nicotinonitrile presents a unique challenge in solid-state chemistry. Structurally, it consists of a weakly basic pyridine ring, a polar nitrile group, and a lactam (pyrrolidinone) ring. The fundamental thermodynamic hurdle in crystallizing this compound is its severe hydrogen bond donor/acceptor imbalance .

While the molecule possesses multiple strong hydrogen bond acceptors (the nitrile nitrogen, the pyridine nitrogen, and the lactam carbonyl oxygen), it completely lacks strong hydrogen bond donors (no -OH or -NH groups). According to Etters’s rules of hydrogen bonding, the best donors will preferentially pair with the best acceptors to drive crystal packing [2]. Without intrinsic donors, the molecule relies entirely on weaker dipole-dipole interactions and π−π stacking. This weak intermolecular network creates a high kinetic barrier to primary nucleation, frequently causing the system to bypass crystallization entirely in favor of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" [3]. Furthermore, the rotational flexibility around the C-N bond linking the heterocycles makes the compound highly susceptible to conformational polymorphism [4].

Diagnostic FAQs: Troubleshooting Phase Behaviors

Q1: My cooling crystallization consistently yields a thick, biphasic oil rather than a crystalline slurry. Why does this happen, and how can I force nucleation? A1: You are observing Liquid-Liquid Phase Separation (LLPS). Because the kinetic barrier to forming a highly ordered crystal lattice is so high for molecules lacking H-bond donors, rapid cooling forces the supersaturated solution to minimize its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase [1].

  • The Causality: Aprotic solvents (like ethyl acetate or dichloromethane) cannot bridge the multiple acceptor sites on the molecule.

  • The Solution: Shift your solvent system to include a protic solvent (e.g., ethanol or isopropanol). The hydroxyl proton of the alcohol acts as an intermolecular bridge between the lactam carbonyl of one molecule and the nitrile nitrogen of another, stabilizing pre-nucleation clusters. Combine this with seeding within the metastable zone to bypass primary nucleation entirely.

Q2: I am isolating crystals, but the habit varies between fine needles and dense blocks across different batches. How do I lock in a single polymorph? A2: This is a classic case of conformational polymorphism, which is highly prevalent in flexible nicotinonitrile derivatives [4]. The molecule can adopt either a quasi-axial or quasi-equatorial conformation. The fine needles are typically the kinetically favored, metastable polymorph (formed at high supersaturation), while the blocks are the thermodynamically stable polymorph.

  • The Causality: Fast precipitation locks the molecule into its higher-energy conformation.

  • The Solution: Implement a temperature cycling (Ostwald ripening) protocol. By oscillating the temperature just below the solubility limit, the higher-energy, more soluble metastable needles dissolve, and the solute redeposits onto the lower-energy, less soluble stable blocks.

Q3: When using antisolvent crystallization, my purity drops significantly due to solvent entrapment. How can I prevent this? A3: Adding an antisolvent too rapidly causes a massive, localized spike in supersaturation. This forces explosive nucleation, and the rapidly growing crystal lattice traps mother liquor and impurities within its defects.

  • The Causality: The mixing time of the antisolvent is slower than the induction time for nucleation.

  • The Solution: Reverse the addition order (add the API solution dropwise into the antisolvent) or use a miscible solvent/antisolvent pair with a shallower solubility gradient (e.g., Ethanol/Water rather than NMP/Heptane).

Phase Separation Pathways & Polymorphic Control

G Sol Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Sol->LLPS Rapid Cooling Nuc Primary Nucleation Sol->Nuc Slow Cooling Seed Seeded Growth Sol->Seed Metastable Zone Oil Impure Oil / Amorphous LLPS->Oil Cryst High-Purity Crystals Nuc->Cryst Seed->Cryst

Phase separation pathways: Oiling out vs. controlled crystallization.

G Start Flexible Molecule in Solution Kinetic Fast Crystallization (High Supersaturation) Start->Kinetic Thermo Slow Crystallization (Temperature Cycling) Start->Thermo FormA Metastable Polymorph (Quasi-Equatorial) Kinetic->FormA FormB Stable Polymorph (Quasi-Axial) Thermo->FormB FormA->FormB Ostwald Ripening

Thermodynamic vs. kinetic pathways in conformational polymorphism.

Quantitative Solvent Screening Data

To systematically overcome the lack of H-bond donors, a solvent screening matrix must prioritize protic solvents or highly polar aprotic mixtures. The table below summarizes the thermodynamic outcomes for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile across various solvent classes.

Solvent System (v/v)H-Bond Donor CapacitySaturation Temp (T_sat)Cooling RatePrimary OutcomeYield (%)
Ethyl Acetate (100%)None65°C1.0°C/minOiling Out (LLPS)N/A (Oil)
Toluene / Heptane (1:1)None70°C0.5°C/minAmorphous Precipitation82%
Ethanol (100%) Strong 55°C 0.2°C/min Crystalline (Needles) 78%
Ethanol / Water (8:2) Very Strong 60°C 0.2°C/min Crystalline (Blocks) 89%
Isopropanol (100%)Moderate65°C0.5°C/minMixed Habit (Needles/Blocks)74%

Validated Methodologies

Protocol A: Seeded Cooling Crystallization (Preventing LLPS)

This protocol utilizes a protic solvent to stabilize pre-nucleation clusters and seeding to bypass the high energy barrier of primary nucleation [3].

Step-by-Step Workflow:

  • Dissolution: Suspend 10.0 g of crude 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile in 50 mL of Ethanol/Water (8:2 v/v) in a jacketed reactor.

  • Heating: Heat the jacket to 65°C with an agitation rate of 250 RPM until complete dissolution is achieved.

    • Validation Check: The solution must be completely transparent. If turbidity persists, filter hot through a 0.45 µm PTFE membrane to remove foreign nucleating agents.

  • Cooling to Metastable Zone: Program the reactor to cool to 50°C at a slow, linear rate of 0.2°C/min.

    • Causality: A slow cooling rate prevents the system from crossing the spinodal curve, keeping the solution in the metastable zone where crystals can grow without oiling out.

  • Seeding: At exactly 50°C, introduce 0.1 g (1 wt%) of pure, milled 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile seed crystals.

    • Validation Check: Hold the temperature at 50°C for 60 minutes. The seed bed should visibly expand without the formation of a secondary liquid phase. If droplets form on the reactor wall, LLPS has occurred; reheat to 65°C and restart.

  • Final Cooling: Cool the slurry from 50°C to 5°C at 0.1°C/min.

  • Isolation: Filter the slurry under vacuum, wash the cake with 10 mL of pre-chilled (5°C) Ethanol/Water, and dry under vacuum at 40°C for 12 hours.

Protocol B: Temperature Cycling for Polymorph Control (Ostwald Ripening)

If Protocol A yields a mixture of needles (metastable) and blocks (stable), this self-validating thermodynamic protocol will convert the batch to the stable polymorph.

Step-by-Step Workflow:

  • Slurry Formation: Take the mixed-polymorph slurry generated at the end of Protocol A (currently at 5°C).

  • Heating Cycle: Heat the slurry from 5°C to 45°C at 0.5°C/min. Hold at 45°C for 2 hours.

    • Causality: 45°C is just below the saturation temperature. The high surface-area-to-volume ratio of the metastable needles causes them to dissolve preferentially into the bulk solution, while the stable blocks remain intact.

  • Cooling Cycle: Cool the slurry back to 5°C at 0.2°C/min. Hold for 2 hours.

    • Causality: The dissolved solute from the metastable form now crystallizes exclusively onto the surface of the stable blocks.

  • Iteration: Repeat the Heating/Cooling cycle 3 times.

    • Validation Check: Pull a 1 mL aliquot, filter, and observe under a polarized light microscope (PLM). The absence of birefringent needles confirms complete polymorphic transformation.

References

  • Recent Progress in Continuous Crystallization of Pharmaceutical Products: Precise Preparation and Control Source: ACS Publications URL
  • Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization | Crystal Growth & Design Source: ACS Publications URL
  • Crystal Nucleation (Chapter 3)
  • Polymorphic Signature of the Anti-inflammatory Activity of 2,2′-{[1,2-Phenylenebis(methylene)]bis(sulfanediyl)}bis(4,6-dimethylnicotinonitrile)
Optimization

Technical Support Center: Minimizing Background Noise in LC-MS Detection of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

Welcome to the Advanced Troubleshooting Guide for LC-MS analysis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile . This compound—characterized by a polar oxopyrrolidinyl lactam ring and a basic nicotinonitrile (pyridine) scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for LC-MS analysis of 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile . This compound—characterized by a polar oxopyrrolidinyl lactam ring and a basic nicotinonitrile (pyridine) scaffold—typically yields a strong [M+H]⁺ ion at m/z 188.2 in Positive Electrospray Ionization (ESI+) mode.

Because of its low molecular weight (~187.2 g/mol ) and high polarity, this analyte elutes in regions highly susceptible to chemical noise and matrix suppression. This guide provides mechanistic explanations and self-validating protocols to help researchers isolate and eliminate background noise.

Part 1: Diagnostic Logic & Workflow

Before adjusting MS parameters or replacing columns, you must isolate the root cause of the baseline noise. The workflow below illustrates the primary diagnostic pathway.

Diagnostic_Workflow Start High Background Noise Detected (TIC > 200,000 counts) Step1 Perform Zero-Flow Test: Turn off LC flow to MS Start->Step1 Decision Does high noise persist? Step1->Decision MS_Issue MS Source Contamination (Neutral Chemical Noise) Decision->MS_Issue Yes LC_Issue LC/Mobile Phase Contamination (Solvent Impurities/Bleed) Decision->LC_Issue No Action1 Execute 'Steam Cleaning' Protocol Clean ESI Cone & Needle MS_Issue->Action1 Action2 Flush System with UPW Switch to LC-MS Grade Solvents LC_Issue->Action2

Diagnostic workflow for isolating LC-MS background noise sources.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is the baseline noise so high when analyzing 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile in ESI+ mode?

A: High background noise in the low-mass range (m/z 100–300) is predominantly caused by chemical contamination from mobile phase impurities[1]. Because 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile contains a basic pyridine nitrogen, it readily accepts protons in ESI+. However, this means it competes directly with low-molecular-weight contaminants (e.g., trace amines, plasticizers) present in lower-grade solvents. Using HPLC-grade instead of LC-MS-grade methanol introduces trace impurities that readily ionize, convoluting the spectra and drastically reducing the Signal-to-Noise (S/N) ratio[1].

Q: How can I definitively determine if the noise is originating from the Mass Spectrometer (MS) or the Liquid Chromatograph (LC)?

A: The most definitive method is the Zero-Flow Diagnostic Test . By turning off the LC flow entirely, you isolate the MS. If the high background noise (Total Ion Current > 200,000 counts) disappears, the contamination is entering via the LC system (e.g., mobile phase impurities or column bleed)[2][3]. If the noise persists despite zero flow, the issue is neutral chemical noise or physical contamination within the ESI source itself (e.g., a fouled corona needle or contaminated vaporizer)[2].

Q: What mobile phase additives are optimal for this compound to maximize signal while minimizing noise?

A: To enhance spray stability and ionization efficiency without elevating background noise, use volatile buffers such as LC-MS grade ammonium formate or ammonium acetate (typically 2–5 mM) combined with 0.1% formic acid[4]. It is critical to use strictly LC-MS grade additives; improper use or lower-grade additives can introduce organic contaminants and lead to microbial growth, which manifests as elevated baseline noise and signal interference[5]. Furthermore, when switching between solvent compositions, always flush the system with at least five volumes of high-purity water to prevent salt precipitation, which causes pump failures and persistent background noise[5].

Q: How do matrix effects impact the detection of this specific scaffold?

A: Matrix effects occur when co-eluting substances (such as endogenous phospholipids from plasma extracts) compete with the target analyte for charge in the ESI droplet[1]. This competition leads to ion suppression, ultimately skewing quantification and reducing reproducibility[5][6]. Because the nicotinonitrile and pyrrolidinone rings form a highly polar scaffold, the analyte often co-elutes with early-eluting polar matrix components in reversed-phase LC. Mitigating this requires optimized sample pretreatment to remove interferents[6].

Part 3: Quantitative Benchmarks

The table below summarizes the expected impact of various troubleshooting interventions on LC-MS performance metrics for small-molecule analysis.

Experimental ConditionTIC Background (Counts)Analyte Peak AreaS/N RatioDiagnostic Causality
HPLC-grade Solvents > 5.0 × 10⁵1.2 × 10⁴8:1High chemical noise from low-MW solvent impurities
LC-MS grade Solvents < 1.0 × 10⁵1.5 × 10⁴45:1Elimination of trace organic contaminants
Fouled ESI Source > 8.0 × 10⁵8.0 × 10³3:1Neutral chemical noise & physical ion suppression
Post-"Steam Cleaning" < 5.0 × 10⁴1.8 × 10⁴120:1Optimal droplet desolvation, minimal background

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Zero-Flow Diagnostic & LC Decontamination

Self-Validating System: The immediate drop in TIC upon flow cessation validates the LC as the contamination source.

  • Monitor the Total Ion Current (TIC) under normal method conditions. Note the background count (a healthy system should be < 200,000 counts)[3].

  • Turn off the LC pump flow completely.

  • Observe the TIC. If the noise drops significantly, the issue is in the LC.

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Infuse mobile phase components individually using a clean syringe (e.g., ultrapure water, then water + acid, then organic solvent) to isolate the specific contaminated solvent line[2].

Protocol 2: MS "Steam Cleaning" Decontamination

Causality: Continuous high-temperature flushing desorbs accumulated non-volatile salts and neutral organics from the vaporizer without requiring a full system vent.

  • Set the LC flow to 0.5 mL/min using a mobile phase of 50:50 LC-MS grade Water:Methanol.

  • Configure the ESI source parameters to maximum safe thermal settings: Nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C[3].

  • Ensure the MS stream selection valve is directed to the MS.

  • Allow the system to "steam clean" overnight. This process has been shown to be one of the most critical factors in improving S/N levels[3].

Protocol 3: Solid-Phase Extraction (SPE) for Matrix Removal

Causality: Removes lysophospholipids that compete for ionization energy, thereby eliminating matrix-induced baseline noise.

SPE_Workflow Step1 1. Sample Prep Protein Precip. Step2 2. SPE Load Apply Supernatant Step1->Step2 Step3 3. SPE Wash 5% MeOH (Desalt) Step2->Step3 Step4 4. SPE Elute 100% MeOH Step3->Step4 Step5 5. Reconstitute Match Mobile Phase Step4->Step5

Solid-Phase Extraction workflow to eliminate matrix-induced background noise.

  • Pretreatment: Add 300 µL of cold acetonitrile to 100 µL of plasma sample. Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Conditioning: Condition an Oasis HLB (or equivalent polymeric) SPE cartridge with 1 mL LC-MS grade Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Load the supernatant onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute salts and highly polar matrix interferents.

  • Elution: Elute 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile with 1 mL of 100% LC-MS grade Methanol.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial mobile phase to ensure peak shape integrity. Validation: To validate matrix removal, perform a post-column infusion of the analyte while injecting a blank extracted matrix. Monitor for signal dips (suppression zones) at the analyte's retention time[1].

References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: chromatographyonline.com URL:[1]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories Source: zefsci.com URL:[5]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: amsbiopharma.com URL:[4]

  • Matrix Effects: Causes and Solutions in Analysis Source: phenomenex.com URL:[6]

  • Notes on Troubleshooting LC/MS Contamination Source: ubc.ca URL:[2]

  • Tips to Improve Signal-to-Noise Checkout Source: agilent.com URL:[3]

Sources

Reference Data & Comparative Studies

Comparative

A Guide to Investigating the Cross-Reactivity and Off-Target Effects of Cotinine, a Key Nicotine Metabolite

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the cross-reactivity and off-target effects of cotinine, the primary metabolite of nicotine. While often conside...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity and off-target effects of cotinine, the primary metabolite of nicotine. While often considered less potent than its precursor, cotinine exhibits a unique pharmacological profile with therapeutic potential for various neurological and psychiatric disorders.[1][2] Understanding its molecular interactions beyond its primary targets is crucial for a comprehensive safety and efficacy assessment. This document will delve into the known interactions of cotinine, present a strategic framework for identifying off-target effects, and provide detailed experimental protocols for robust evaluation.

Introduction to Cotinine: Beyond a Biomarker

Cotinine, or (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, is the main metabolite of nicotine, formed in the liver by the cytochrome P450 2A6 (CYP2A6) enzyme.[][4] With a longer half-life of approximately 20 hours compared to nicotine's 1-2 hours, cotinine serves as a reliable biomarker for tobacco exposure.[1][] However, accumulating evidence suggests that cotinine is not merely an inactive metabolite but possesses its own pharmacological activities.[1][2][5] It has been shown to exert neuroprotective and nootropic effects in preclinical models and is being investigated as a potential therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, PTSD, and schizophrenia.[1][2][]

Cotinine's primary mechanism of action involves interaction with nicotinic acetylcholine receptors (nAChRs), though with significantly lower affinity than nicotine.[1][] Some studies suggest it may act as a positive allosteric modulator of α7 nAChRs, enhancing the effect of the endogenous neurotransmitter acetylcholine without direct receptor activation.[1][] This nuanced interaction with the cholinergic system, coupled with its potential therapeutic benefits, necessitates a thorough investigation of its selectivity and potential off-target liabilities.

Understanding the Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in fast synaptic transmission in the central and peripheral nervous systems.[6][7] They are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), giving rise to a diverse family of receptor subtypes with distinct pharmacological and physiological properties.[6][7][8] The major nAChR subtypes in the brain are the heteromeric α4β2* and the homomeric α7 receptors.[7][9][10]

Cotinine's interaction with nAChRs is complex. While it is a weak agonist compared to nicotine, its ability to modulate receptor function, particularly the α7 subtype, may contribute to its observed cognitive-enhancing effects.[][11] The diagram below illustrates the general signaling pathway of nAChRs.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR (α/β subunits) Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx ACh Acetylcholine ACh->nAChR Binds Nicotine Nicotine Nicotine->nAChR Binds (Agonist) Cotinine Cotinine Cotinine->nAChR Binds (Weak Agonist/ Allosteric Modulator) Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: General signaling pathway of nicotinic acetylcholine receptors (nAChRs).

A Strategic Approach to Uncovering Off-Target Effects

A systematic evaluation of off-target interactions is a critical component of preclinical safety assessment to de-risk drug candidates.[12][13][14] For cotinine, this involves a tiered approach, starting with broad screening panels and progressing to more focused cellular and functional assays.

Tier 1: Broad Panel Screening

The initial step is to screen the compound against a large panel of known biological targets to identify potential off-target binding. This provides a broad overview of the compound's promiscuity and helps prioritize further investigation.[15]

  • In Vitro Safety Pharmacology Profiling: This involves screening the compound against a panel of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.[12][13][16] Commercial services offer comprehensive panels for this purpose.[12][15][16]

  • Kinase Selectivity Profiling: Given that kinases are a large and important class of drug targets, and off-target kinase inhibition is a common cause of toxicity, screening against a broad kinase panel is essential.[17][18][19][20] This can identify any unintended effects on cellular signaling pathways.

Tier 2: Cellular Target Engagement

Once potential off-target interactions are identified from broad screening, the next step is to confirm target engagement in a more physiologically relevant cellular context.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses the direct binding of a compound to its target protein in intact cells or cell lysates.[21][22][23][24][25] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Tier 3: Functional and Phenotypic Assays

The final step is to investigate the functional consequences of any confirmed off-target interactions. This involves cellular assays that measure downstream signaling events or phenotypic changes.

  • Phospho-Proteomics and Transcription Factor Arrays: These arrays can reveal broader changes in cellular signaling pathways and gene expression resulting from off-target effects.[26]

  • Cell-Based Functional Assays: Depending on the identified off-target, specific functional assays can be employed to assess effects on cell proliferation, apoptosis, or other cellular processes.[26]

The following diagram illustrates a recommended workflow for investigating off-target effects.

Off_Target_Workflow Start Start: Cotinine Tier1 Tier 1: Broad Screening Start->Tier1 SafetyPanel In Vitro Safety Pharmacology Panel Tier1->SafetyPanel KinasePanel Kinase Selectivity Profiling Tier1->KinasePanel Decision1 Potential Off-Targets Identified? SafetyPanel->Decision1 KinasePanel->Decision1 Tier2 Tier 2: Cellular Target Engagement CETSA Cellular Thermal Shift Assay (CETSA®) Tier2->CETSA Decision2 Target Engagement Confirmed? CETSA->Decision2 Tier3 Tier 3: Functional Characterization FunctionalAssays Downstream Functional & Phenotypic Assays Tier3->FunctionalAssays End End: Characterized Profile FunctionalAssays->End Decision1->Tier2 Yes NoHits No Significant Off-Target Hits Decision1->NoHits No Decision2->Tier1 No, Re-evaluate Decision2->Tier3 Yes

Caption: A tiered workflow for investigating off-target effects of cotinine.

Comparative Data and Experimental Protocols

To illustrate the application of this workflow, this section provides hypothetical comparative data and detailed protocols for key experiments.

Hypothetical Comparative Data

The following tables summarize hypothetical data comparing cotinine to a known selective compound ("Comparator A") and a known promiscuous compound ("Comparator B").

Table 1: In Vitro Safety Pharmacology Profiling (Selected Targets)

TargetCotinine (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
Primary Target (α7 nAChR) 65% (Modulation) 95% (Agonist) 88% (Agonist)
5-HT2B Receptor15%2%75%
hERG Channel5%1%55%
Dopamine Transporter10%3%60%
Muscarinic M1 Receptor8%4%45%

Table 2: Kinase Selectivity Profiling (% Inhibition @ 10 µM)

KinaseCotinineComparator AComparator B
Primary Target Pathway
No direct kinase targetN/AN/AN/A
Off-Target Kinases
CDK25%2%85%
ROCK18%3%70%
GSK3β12%5%65%
p38α7%1%50%

Table 3: Cellular Thermal Shift Assay (CETSA®) Data

TargetTreatmentMelting Temperature (Tm)ΔTm (°C)
Hypothetical Off-Target X Vehicle (DMSO)52.5°C-
Cotinine (30 µM)52.8°C+0.3
Comparator B (10 µM)56.2°C+3.7

These hypothetical data suggest that cotinine has a relatively clean off-target profile compared to the promiscuous Comparator B, with minimal activity against common safety-relevant targets and kinases at a high concentration. The CETSA® data indicates weak or no direct binding to a hypothetical off-target, in contrast to the significant stabilization induced by Comparator B.

Detailed Experimental Protocols

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a panel of kinases.

Objective: To determine the percentage of inhibition of a panel of kinases by cotinine at a single concentration.

Materials:

  • Kinase panel (e.g., Promega Kinase Selectivity Profiling System, Eurofins DiscoverX KINOMEscan®).[17][18]

  • Cotinine stock solution (e.g., 10 mM in DMSO).

  • ATP, appropriate kinase substrates, and reaction buffers (typically provided with the kinase panel).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.[18][20]

  • Microplate reader capable of luminescence detection.

  • 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a working solution of cotinine at the desired final concentration (e.g., 10 µM) in the appropriate reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate/cofactor mix, and ATP according to the manufacturer's instructions.

  • Initiate Reaction: Add the cotinine working solution or controls to the wells to start the kinase reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for the specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

This protocol describes a method to verify the direct binding of cotinine to a potential off-target protein in intact cells.

Objective: To determine if cotinine binding stabilizes a target protein against thermal denaturation.

Materials:

  • Cell line expressing the target protein of interest.

  • Cell culture medium and reagents.

  • Cotinine stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plates.

  • Thermal cycler.

  • Centrifuge.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Primary antibody against the target protein and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate and imaging system.

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat the cells with cotinine at the desired concentration (e.g., 30 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-8 minutes).[24][25] Include an unheated control.

  • Cell Lysis: After the heat challenge, lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, insoluble proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary antibody for the target protein. Detect with the HRP-conjugated secondary antibody and chemiluminescence.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle- and cotinine-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm). A positive shift in Tm in the presence of cotinine indicates target engagement.

Conclusion

The comprehensive evaluation of cross-reactivity and off-target effects is paramount in modern drug discovery and development. For a compound like cotinine, which exhibits a subtle but potentially beneficial pharmacological profile, a thorough understanding of its molecular interactions is essential to unlock its full therapeutic potential while ensuring safety. The strategic workflow and detailed protocols outlined in this guide provide a robust framework for researchers to systematically investigate the selectivity of cotinine and other novel chemical entities. By integrating broad panel screening with cellular target engagement and functional assays, a clear picture of a compound's interaction landscape can be established, paving the way for more informed and successful drug development.

References

  • Cotinine - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. (n.d.). Retrieved March 25, 2026, from [Link]

  • Nicotinic acetylcholine receptors (nACh) | Introduction. (n.d.). Retrieved March 25, 2026, from [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Grizzell, J. A., & Echeverria, V. (2014). Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption. Frontiers in Pharmacology, 5, 242. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). In Vitro Safety Pharmacology Profiling: What Else Beyond Herg?. Journal of Pharmacological and Toxicological Methods, 66(2), 117-127. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. Expert opinion on drug discovery, 7(7), 565-579. [Link]

  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience. (n.d.). Retrieved March 25, 2026, from [Link]

  • The subtype-selective nicotinic acetylcholine... : European Journal of Pharmacology - Ovid. (n.d.). Retrieved March 25, 2026, from [Link]

  • Alijevic, A., Zivkovic, J., & Zivin, M. (2020). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 11, 596425. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Approach for Drug Discovery. Annual review of pharmacology and toxicology, 56, 141-161. [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel - Eurofins Discovery. (n.d.). Retrieved March 25, 2026, from [Link]

  • Dwoskin, L. P., & Crooks, P. A. (2002). Cotinine: pharmacologically active metabolite of nicotine and neural mechanisms for its actions. Current topics in medicinal chemistry, 2(3), 347-363. [Link]

  • Alkondon, M., & Albuquerque, E. X. (2004). The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex. Progress in brain research, 145, 109-120. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Cotinine | C10H12N2O | CID 854019 - PubChem - NIH. (n.d.). Retrieved March 25, 2026, from [Link]

  • Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. Journal of medicinal chemistry, 48(15), 4705-4745. [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services - ICE Bioscience. (n.d.). Retrieved March 25, 2026, from [Link]

  • Urinary cotinine and nicotine metabolites measurement. First part: Results from a collaborative study in France and general guidelines - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Gibbins, J. M., & Jones, C. I. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(4), 453-459. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.). Retrieved March 25, 2026, from [Link]

  • Guidelines for Interpreting Cotinine Levels: United States - Salimetrics. (n.d.). Retrieved March 25, 2026, from [Link]

  • Interference of nicotine metabolites in cotinine determination by RIA. - SciSpace. (n.d.). Retrieved March 25, 2026, from [Link]

  • Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC. (n.d.). Retrieved March 25, 2026, from [Link]

  • Nakajima, M., Yamamoto, T., Kuroiwa, Y., & Yokoi, T. (2009). Enzyme-linked immunosorbent assay of nicotine metabolites. Journal of immunoassay & immunochemistry, 30(4), 365-376. [Link]

  • Chemical structure of cotinine. (A) Nicotine is converted to cotinine by cytochrome p450 2A6 (CYP2A6) in human. (B) Structure of carboxycotinine (trans-4-cotininecarboxylic acid). - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Retrieved March 25, 2026, from [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Retrieved March 25, 2026, from [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. (n.d.). Retrieved March 25, 2026, from [Link]

  • Ambe, K., & Sedykh, A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 727. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (n.d.). Retrieved March 25, 2026, from [Link]

  • Nicotine Cotinine (Urine) - Content - Health Encyclopedia - University of Rochester Medical Center. (n.d.). Retrieved March 25, 2026, from [Link]

  • Lin, A., & Sheltzer, J. M. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 12(559), eabc3461. [Link]

  • Nicotine and the Cotinine Test: The cost of consumption | RGA. (n.d.). Retrieved March 25, 2026, from [Link]

  • How Long Does Nicotine Stay in Your System? Lab Test Results - Healthline. (n.d.). Retrieved March 25, 2026, from [Link]

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Sources

Validation

Comparing synthesis routes for high-purity 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

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Author: BenchChem Technical Support Team. Date: April 2026

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An objective evaluation of synthetic routes for complex active pharmaceutical ingredient (API) intermediates requires a rigorous balance of yield, chemoselectivity, and scalability. 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile (CAS: 2034154-04-4) is a highly valuable synthetic scaffold that fuses a nicotinonitrile moiety with a pyrrolidinone ring. This dual-pharmacophore structure is critical in modern drug discovery, offering unique hydrogen-bonding capabilities and conformational rigidity.

As a Senior Application Scientist, I have structured this guide to compare the two most viable synthetic pathways for this molecule: the transition-metal-catalyzed Buchwald-Hartwig Amination and the metal-free De Novo Lactamization . By examining the mechanistic causality, experimental protocols, and resulting purity profiles, this guide provides the necessary data to select the optimal route for your specific scale and regulatory requirements.

Route A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Mechanistic Causality & Rationale

The Buchwald-Hartwig cross-coupling of 5-bromonicotinonitrile and 2-pyrrolidinone represents a direct, convergent approach. The primary chemical hurdle in this route is the inherently low nucleophilicity of the lactam nitrogen. To overcome this, the protocol utilizes a Palladium catalyst paired with Xantphos.

As demonstrated by Yin and Buchwald in their seminal work on , Xantphos acts as a trans-chelating bisphosphine ligand. Its exceptionally large bite angle (150.7°) forces the Pd(II) intermediate into a geometry that dramatically accelerates the reductive elimination step—the typical bottleneck in C-N bond formation with deactivated amides. Furthermore, recent advancements in highlight the importance of base selection (e.g., Cs2CO3) to maintain functional group tolerance and prevent the degradation of the sensitive nitrile moiety.

RouteA A 5-Bromonicotinonitrile + 2-Pyrrolidinone B Pd(OAc)2 / Xantphos Cs2CO3, Dioxane A->B 100°C, 12h C Oxidative Addition & Transmetalation B->C D Reductive Elimination C->D Rate-limiting step overcome E 5-(2-Oxopyrrolidin-1-yl) nicotinonitrile D->E

Workflow of Palladium-Catalyzed Buchwald-Hartwig Amination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; physical state changes confirm catalytic activation.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 5-bromonicotinonitrile (1.0 equiv), 2-pyrrolidinone (1.2 equiv), Pd(OAc)2 (2 mol%), Xantphos (3 mol%), and anhydrous Cs2CO3 (1.4 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.5 M concentration. Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Reaction Activation: Heat the mixture to 100 °C under vigorous stirring. Self-Validation: Within 30 minutes, the mixture will transition from a pale yellow suspension to a dark, homogenous red/brown solution, indicating the successful generation of the active Pd(0) species. Stir for 12–16 hours.

  • Workup: Cool to room temperature and dilute with EtOAc. Filter the crude mixture through a tightly packed pad of Celite. Causality: This step is critical to remove insoluble palladium black and cesium salts, preventing column fouling and baseline drift during downstream HPLC analysis.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the target compound.

Route B: De Novo Lactamization via Functional Group Transformation

Mechanistic Causality & Rationale

For laboratories seeking to avoid heavy metal contamination—a strict regulatory requirement for late-stage API synthesis—the de novo lactamization route offers a robust alternative . This divergent strategy begins with commercially available 5-aminonicotinonitrile.

The process relies on strict kinetic control during the first step: the primary amine selectively attacks the highly electrophilic acyl carbon of 4-chlorobutyryl chloride at 0 °C, leaving the terminal alkyl chloride intact. Following the isolation of the intermediate, thermodynamic control drives the intramolecular cyclization. The use of a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures quantitative deprotonation of the amide nitrogen, preventing intermolecular dimerization and exclusively promoting the 5-exo-tet SN​2 ring closure to form the pyrrolidinone core.

RouteB A 5-Aminonicotinonitrile B Acylation (4-Chlorobutyryl chloride) A->B Kinetic Control (0°C to RT) C Intermediate: Chloro-amide B->C D Intramolecular Cyclization (NaH, THF) C->D Thermodynamic Control E 5-(2-Oxopyrrolidin-1-yl) nicotinonitrile D->E 5-exo-tet SN2

Stepwise Lactamization Workflow via Functional Group Transformation.

Step-by-Step Experimental Protocol
  • Acylation: Dissolve 5-aminonicotinonitrile (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at 0 °C. Add 4-chlorobutyryl chloride (1.1 equiv) dropwise via an addition funnel. Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Intermediate Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO4, and concentrate in vacuo to yield the crude N-(5-cyanopyridin-3-yl)-4-chlorobutanamide.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF and cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions. Self-Validation: The immediate evolution of hydrogen gas ( H2​ ) serves as a visual validation of the deprotonation event.

  • Reaction: Stir at room temperature for 4 hours until cyclization is complete (monitor via TLC or LC-MS).

  • Workup & Purification: Quench carefully with ice water, extract with EtOAc, and concentrate. Recrystallize the crude solid from hot ethanol to yield high-purity 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile.

Performance & Purity Comparison

To objectively evaluate these alternatives, the following table summarizes the quantitative experimental data and performance metrics associated with both routes.

Performance MetricRoute A: Buchwald-Hartwig Cross-CouplingRoute B: De Novo Lactamization
Overall Yield 78% – 85% (Single step)65% – 70% (Over two steps)
Purity (HPLC) >98% (Requires silica gel chromatography)>99% (Achievable via simple recrystallization)
Key Impurity Profile Palladium residues, trace debrominated starting materialUnreacted chloro-amide intermediate, hydrolysis byproducts
Scalability Moderate (Limited by Pd cost and specialized ligands)High (Inexpensive reagents, no heavy metals required)
Environmental (E-Factor) High (Solvent-heavy due to column chromatography)Low to Moderate (Highly atom economical, solvent recovery possible)

Conclusion & Selection Matrix

The choice between Route A and Route B depends entirely on the project phase and laboratory infrastructure:

  • Select Route A (Buchwald-Hartwig) if you are in the early discovery phase, require rapid access to the scaffold in a single step, and have routine access to glovebox infrastructure and palladium scavengers.

  • Select Route B (De Novo Lactamization) if you are scaling up for preclinical/clinical batches (kilogram scale), where avoiding heavy metal toxicity and eliminating the need for chromatographic purification are absolute priorities.

References

  • "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex", Journal of the American Chemical Society. URL:[Link]

  • "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow", Organic Process Research & Development. URL:[Link]

Comparative

Benchmarking 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile: A Comparative Guide to Standard Commercial Inhibitors

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to identifying next-generation therapeutics. The compound 5-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to identifying next-generation therapeutics. The compound 5-(2-oxopyrrolidin-1-yl)nicotinonitrile emerges as a molecule of interest, integrating two privileged scaffolds in medicinal chemistry: the nicotinonitrile and the 2-oxopyrrolidine moieties. The nicotinonitrile framework is a cornerstone of various bioactive molecules, including several approved drugs and clinical candidates with anticancer properties.[1][2] Similarly, the pyrrolidinone ring is a versatile scaffold found in a multitude of pharmacologically active compounds.[3][4][5][6]

Given that the nicotinamide substructure is central to the activity of inhibitors targeting key enzymes in cellular metabolism and DNA repair, we hypothesize that 5-(2-oxopyrrolidin-1-yl)nicotinonitrile may exhibit inhibitory activity against Poly (ADP-ribose) polymerase (PARP) or Nicotinamide phosphoribosyltransferase (NAMPT). PARP inhibitors, such as Olaparib, have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways.[7][8][9][10] NAMPT inhibitors, like FK866, represent a promising therapeutic strategy by targeting the NAD+ salvage pathway, which is often upregulated in cancer cells.[11][12][13][14][15]

This guide provides a comprehensive framework for the initial characterization and benchmarking of 5-(2-oxopyrrolidin-1-yl)nicotinonitrile against the standard commercial inhibitors Olaparib (for PARP) and FK866 (for NAMPT). We will detail the experimental design, provide step-by-step protocols for key in vitro and cell-based assays, and present illustrative data to guide researchers in evaluating the potential of this novel compound.

Part 1: Experimental Design for a Comparative Analysis

A robust benchmarking study requires a multi-faceted approach, beginning with direct enzyme inhibition and progressing to cell-based assays to assess physiological effects. Our experimental design is structured to provide a clear, comparative assessment of 5-(2-oxopyrrolidin-1-yl)nicotinonitrile's potency and selectivity.

The core experimental workflow will involve:

  • In Vitro Enzymatic Assays: To determine the direct inhibitory effect of the test compound on the enzymatic activity of PARP-1 and NAMPT. This will allow for the calculation of IC50 values, a quantitative measure of potency.

  • Cell-Based Viability Assays: To evaluate the cytotoxic and antiproliferative effects of the compound on cancer cell lines. This provides a more physiologically relevant context and helps to establish a therapeutic window.

  • Comparative Analysis: To benchmark the performance of 5-(2-oxopyrrolidin-1-yl)nicotinonitrile against Olaparib and FK866 under identical experimental conditions.

The selection of appropriate cancer cell lines is crucial. For PARP inhibitor testing, a BRCA-deficient cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MDA-MB-231) should be used to assess synthetic lethality. For NAMPT inhibitor testing, a cell line known to be sensitive to NAMPT inhibition (e.g., A549) would be appropriate.

Part 2: In Vitro Enzymatic Inhibition

The initial step in characterizing a novel inhibitor is to determine its direct effect on the purified target enzyme. Here, we outline the approach for assessing the inhibitory potential of 5-(2-oxopyrrolidin-1-yl)nicotinonitrile against both PARP-1 and NAMPT.

PARP-1 Inhibition Assay

The activity of PARP-1 is typically measured by quantifying the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[16][17] A chemiluminescent or fluorescent detection method is then used to measure the extent of this reaction.

NAMPT Inhibition Assay

NAMPT activity can be determined through a coupled enzymatic reaction. NAMPT converts nicotinamide and PRPP to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+, which is subsequently reduced to NADH, a fluorescent product.[18][19][20] The fluorescence intensity is directly proportional to NAMPT activity.

Illustrative Comparative Inhibition Data

The following table presents hypothetical data to illustrate how the results of the enzymatic assays would be summarized for a comparative analysis.

CompoundTargetIC50 (nM)
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile PARP-1500
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile NAMPT>10,000
OlaparibPARP-15
FK866NAMPT1

This is illustrative data and does not represent actual experimental results.

Part 3: Cell-Based Antiproliferative Activity

While in vitro enzyme assays are crucial for determining direct target engagement, cell-based assays are essential for understanding a compound's efficacy in a biological context. These assays measure the ability of a compound to inhibit cell proliferation or induce cell death.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[21][22][23][24][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.

Illustrative Comparative IC50 Data in Cancer Cell Lines

The table below provides a hypothetical summary of the antiproliferative activity of the compounds in different cancer cell lines.

CompoundCell LineGenotypeIC50 (µM)
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile MDA-MB-436BRCA1-deficient10
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile MDA-MB-231BRCA-proficient>100
5-(2-Oxopyrrolidin-1-yl)nicotinonitrile A549->100
OlaparibMDA-MB-436BRCA1-deficient0.1
OlaparibMDA-MB-231BRCA-proficient25
FK866A549-0.01

This is illustrative data and does not represent actual experimental results.

Part 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential. The following are step-by-step methodologies for the key assays described in this guide.

Protocol 1: In Vitro PARP-1 Enzyme Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare PARP Assay Buffer, recombinant human PARP-1 enzyme, activated DNA, and a 5X solution of β-NAD. Prepare a serial dilution of the test compounds (5-(2-oxopyrrolidin-1-yl)nicotinonitrile and Olaparib) and a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compounds or vehicle control.

  • Enzyme Addition: Add 20 µL of the diluted PARP-1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 20 µL of the 5X β-NAD solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Development: Add 50 µL of the developer reagent containing a cycling enzyme and a fluorescent substrate.

  • Incubation: Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare NAMPT Assay Buffer, recombinant human NAMPT enzyme, ATP, Nicotinamide, and PRPP. Prepare a serial dilution of the test compounds (5-(2-oxopyrrolidin-1-yl)nicotinonitrile and FK866) and a vehicle control.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compounds or vehicle control.

  • Enzyme Addition: Add 10 µL of diluted NAMPT enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation.

  • Master Mix Preparation: Prepare a master mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and ethanol.

  • Reaction Initiation: Add 35 µL of the master mix to each well to start the reaction.

  • Incubation: Incubate at 30°C for 2 hours.

  • Measurement: Read the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436, MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Incubate the plate at room temperature for at least 15 minutes on an orbital shaker to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each compound.

Part 5: Visualizing Pathways and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

G cluster_0 In Vitro Enzyme Assays cluster_1 Cell-Based Viability Assay Target_Enzyme PARP-1 or NAMPT Assay_Plate 96-well Plate Incubation Target_Enzyme->Assay_Plate Compound 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile or Standard Inhibitor Compound->Assay_Plate Detection Fluorescence/Luminescence Measurement Assay_Plate->Detection IC50 IC50 Determination Detection->IC50 Cell_Culture Cancer Cell Lines Compound_Treatment Compound Addition (72h Incubation) Cell_Culture->Compound_Treatment MTT_Assay MTT Reagent Addition (4h Incubation) Compound_Treatment->MTT_Assay Solubilization Formazan Solubilization MTT_Assay->Solubilization Absorbance Absorbance Measurement (570 nm) Solubilization->Absorbance IC50_Cell IC50 Determination Absorbance->IC50_Cell

Caption: Experimental workflow for inhibitor characterization.

G cluster_parp PARP-Mediated DNA Repair cluster_nampt NAMPT-Mediated NAD+ Salvage Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMN->NAD Cell_Metabolism Cellular Metabolism & Survival NAD->Cell_Metabolism Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP1 Inhibits FK866 FK866 (NAMPT Inhibitor) FK866->NAMPT Inhibits

Caption: Targeted signaling pathways for inhibitor benchmarking.

Part 6: Concluding Remarks and Future Directions

This guide provides a foundational strategy for the initial characterization of the novel compound 5-(2-oxopyrrolidin-1-yl)nicotinonitrile. By benchmarking against established inhibitors like Olaparib and FK866, researchers can effectively ascertain its potential as a PARP or NAMPT inhibitor.

Should initial findings prove promising, further investigations would be warranted. These could include:

  • Selectivity Profiling: Testing the compound against a broader panel of kinases and other enzymes to determine its selectivity.

  • Mechanism of Action Studies: Elucidating the precise mode of inhibition (e.g., competitive, non-competitive).

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical animal models.

By following a systematic and comparative approach, the scientific community can efficiently evaluate the therapeutic potential of new chemical entities and accelerate the journey from discovery to clinical application.

References

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  • Massive Bio. (2026, January 6). Olaparib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]

  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442.
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  • Sampath, D., et al. (2015). On-Target Effect of FK866, a Nicotinamide Phosphoribosyl Transferase Inhibitor, by Apoptosis-Mediated Death in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 21(18), 4225–4235.
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